6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid
Overview
Description
6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid, also known as TFP or TFP-6, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TFP-6 is a pyrazine derivative that is often used as a building block in the synthesis of various organic compounds. In
Scientific Research Applications
Pyrazine derivatives, including 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid, are a class of heterocyclic aromatic compounds with a wide range of pharmacological properties. These compounds have been extensively studied for their diverse biological activities, which include antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and applications in treating arteriosclerosis among others. Their significant pharmacological effects have driven further research to develop more effective and clinically interesting compounds (Ferreira & Kaiser, 2012).
Pyrazine Derivatives in Food Science
In food science, the control strategies of pyrazine generation from the Maillard reaction (MR) have been emphasized. Pyrazines contribute to baking, roasted, and nutty flavors in food products. The generation of pyrazines from MR can be promoted or suppressed depending on the desired outcome in food processing. This involves the utilization of new reactants, modification of reaction conditions, and adoption of emerging technologies. The strategies summarized are applicable for achieving control over pyrazine content in the food industry, impacting the flavor profile of food products (Yu et al., 2021).
Pyrazine Derivatives in Material Science
In material science, pyrazine derivatives have been investigated for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show great value for creating novel optoelectronic materials. Their applications related to photo- and electroluminescence in luminescent small molecules and chelate compounds have been highlighted. This involves the synthesis of aryl(hetaryl)substituted quinazolines and pyrimidines with π-extended conjugated systems, which proved significant for materials in organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).
Environmental Impact and Degradation
Pyrazine derivatives also play a role in environmental science, particularly in the degradation of polyfluoroalkyl chemicals. These chemicals, containing perfluoroalkyl moieties, have been widely used in various industrial and commercial applications. The microbial degradation of non-fluorinated functionalities in these compounds can result in the formation of environmentally persistent perfluoroalkyl carboxylic and sulfonic acids. Understanding the environmental biodegradability of these compounds is crucial for evaluating their fate, effects, and links to more persistent pollutants (Liu & Avendaño, 2013).
properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-7(2-4-8)9-5-16-6-10(17-9)11(18)19/h1-6H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXYZXXMTIHCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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